molecular formula C26H34N2O3 B601678 ドロネダロン不純物1 CAS No. 141626-26-8

ドロネダロン不純物1

カタログ番号: B601678
CAS番号: 141626-26-8
分子量: 422.57
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dronedarone Impurity 1, also known as N-[2-Butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-5-benzofuranyl]methanesulfonamide, is a process-related impurity of the antiarrhythmic drug dronedarone. Dronedarone is a benzofuran derivative used to manage atrial fibrillation and atrial flutter. The impurity is formed during the synthesis of dronedarone and is monitored to ensure the purity and safety of the final pharmaceutical product .

科学的研究の応用

Analytical Chemistry Applications

1.1. Stability-Indicating Methods

Dronedarone Impurity 1 plays a crucial role in the development of stability-indicating methods for the analysis of Dronedarone. Researchers have developed high-performance liquid chromatography (HPLC) methods to separate and quantify Dronedarone and its impurities, including Dronedarone Impurity 1. These methods are essential for ensuring the quality and safety of pharmaceutical products.

  • Chromatographic Techniques : Studies have shown that specific HPLC methods can effectively separate Dronedarone from its related impurities, including Dronedarone Impurity 1. For instance, a recent study successfully developed a method that resolved eleven impurities from the main compound, demonstrating high specificity and robustness .

1.2. Method Validation

The validation of analytical methods involving Dronedarone Impurity 1 includes assessments of precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). These parameters are critical for regulatory compliance and ensuring that the analytical methods provide reliable results.

  • Precision Studies : The precision of the assay method was evaluated through multiple independent assays, yielding a relative standard deviation (RSD) below 2.0% for various impurities, indicating good reproducibility .

Stability Studies

2.1. Forced Degradation Studies

Forced degradation studies are conducted to understand the stability profile of Dronedarone in the presence of its impurities, including Dronedarone Impurity 1. Such studies help identify degradation products and assess the robustness of analytical methods.

  • Degradation Pathways : Research has identified several degradation pathways for Dronedarone under various stress conditions (e.g., acidic, basic, oxidative). The presence of impurities like Dronedarone Impurity 1 can influence these pathways and affect the overall stability of the drug .

Regulatory Compliance

3.1. Quality Control in Drug Manufacturing

The identification and quantification of Dronedarone Impurity 1 are critical for maintaining quality control standards in drug manufacturing. Regulatory bodies require comprehensive impurity profiles to ensure that all process-related impurities are within acceptable limits.

  • Regulatory Guidelines : Compliance with International Council for Harmonisation (ICH) guidelines necessitates thorough characterization of impurities like Dronedarone Impurity 1 during drug development . This ensures that any potential risks associated with impurities are adequately managed.

Case Studies

4.1. Case Study on Method Development

A significant case study involved developing a new HPLC method to detect and quantify all eleven identified impurities in Dronedarone hydrochloride formulations. The study highlighted:

  • Method Robustness : The new method demonstrated excellent resolution between closely eluting peaks, including those corresponding to Dronedarone Impurity 1.
  • Validation Results : The method was validated for specificity, linearity, accuracy, and precision, confirming its suitability for routine analysis in quality control laboratories .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dronedarone Impurity 1 involves several steps, starting with the reaction of 2-butyl-3-(4-hydroxybenzoyl)-5-benzofuran with 3-(butylamino)propyl chloride in the presence of a base. This reaction forms the intermediate, which is then treated with methanesulfonyl chloride to yield the final impurity .

Industrial Production Methods: In an industrial setting, the preparation of Dronedarone Impurity 1 follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize the formation of other impurities. The process involves strict control of temperature, pH, and reaction time to ensure consistency and quality .

化学反応の分析

Types of Reactions: Dronedarone Impurity 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

類似化合物との比較

  • Dronedarone Impurity A
  • Dronedarone Impurity B
  • Amiodarone

Comparison: Dronedarone Impurity 1 is unique due to its specific structural modifications, which differentiate it from other impurities and related compounds. Unlike amiodarone, dronedarone and its impurities lack iodine moieties, reducing the risk of thyroid-related side effects. Additionally, Dronedarone Impurity 1 has a distinct methanesulfonamide group, which influences its chemical reactivity and interactions .

生物活性

Dronedarone Impurity 1, also known as N-debutyldronedarone, is a process-related impurity associated with the synthesis of Dronedarone, an antiarrhythmic drug primarily used for treating atrial fibrillation. This compound is structurally similar to Dronedarone but lacks a crucial butyl group, which significantly influences the pharmacological activity of the parent compound. Understanding the biological activity of Dronedarone Impurity 1 is essential for quality control and safety assessments in pharmaceutical formulations.

Chemical Characteristics and Synthesis

Dronedarone Impurity 1 is formed during the synthesis of Dronedarone due to incomplete reactions or the use of impure starting materials. The synthesis can occur through various pathways, often involving contaminants like N-(3-chloropropyl) butan-1-amine, which can lead to its formation via competitive side reactions .

Structural Comparison

The following table summarizes the structural similarities and biological activities of Dronedarone Impurity 1 compared to its parent compound and other related antiarrhythmics:

Compound NameStructure SimilarityBiological ActivitySignificance
AmiodaroneHighStrongEstablished antiarrhythmic
DronedaroneModerateStrongPrimary therapeutic agent
N-debutyldronedarone ModerateMinimalProcess-related impurity
SotalolModerateStrongBeta-blocker with antiarrhythmic properties
FlecainideModerateStrongSodium channel blocker

Dronedarone Impurity 1 is characterized by its minimal biological activity , which distinguishes it from other compounds in the same class.

Biological Activity and Pharmacological Implications

Research indicates that Dronedarone Impurity 1 does not exhibit significant therapeutic effects compared to Dronedarone and other antiarrhythmics. Its lack of biological activity may be attributed to the absence of the butyl group, which plays a critical role in the pharmacodynamics of Dronedarone .

Case Studies and Research Findings

A study highlighted the detection of various impurities during the analysis of Dronedarone, including N-debutyldronedarone. These impurities were identified using advanced techniques such as LC-MS, which confirmed their presence at low levels in pharmaceutical preparations .

In another investigation, forced degradation studies were conducted to assess the stability of Dronedarone and its impurities under various conditions. The findings indicated that while Dronedarone maintained its integrity, impurities like N-debutyldronedarone exhibited different stability profiles, thus emphasizing the importance of monitoring these substances during drug formulation .

Safety and Regulatory Considerations

The presence of impurities such as Dronedarone Impurity 1 raises concerns regarding drug safety and efficacy. Regulatory bodies require stringent testing for impurities to ensure that they do not adversely affect patient health. Although N-debutyldronedarone itself is not therapeutically active, understanding its behavior in formulations is crucial for maintaining quality standards in pharmaceutical products .

特性

CAS番号

141626-26-8

分子式

C26H34N2O3

分子量

422.57

純度

> 95%

数量

Milligrams-Grams

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。